![molecular formula C19H17N5OS3 B2492092 2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 302949-26-4](/img/structure/B2492092.png)
2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors to obtain the desired product. For example, the synthesis of related heterocyclic compounds involves cyclocondensation reactions, S-alkylation, and other specific organic transformations that lead to the formation of the core structure of the compound. Techniques such as acid-catalyzed cyclocondensation have been utilized for synthesizing sulfanylidene-tetrahydropyrimidine derivatives, showcasing the intricate methodologies employed in the synthesis of such complex molecules (Sarojini et al., 2015).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and other analytical techniques. These methods provide insights into the arrangement of atoms within the molecule and the conformation of the heterocyclic rings. For instance, X-ray crystallography has been employed to determine the crystal structures of related heterocyclic compounds, revealing the folded conformation about specific atoms and the inclination of pyrimidine rings relative to benzene rings, which is crucial for understanding the compound's reactivity and interactions (Subasri et al., 2016).
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds with similar structures to the one , aiming to understand their chemical properties and potential applications. One study detailed the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, presenting two polymorphs with distinct hydrogen bonding and pi-pi interactions, which could imply varied applications based on structural differences (Glidewell, Low, Marchal, & Quesada, 2003). Another research effort focused on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines, highlighting the impact of sulfone groups on antimicrobial activity, which could suggest potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Biological Activities
Several studies have explored the biological activities of compounds structurally related to "2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one." For instance, novel thiopyrimidine-glucuronide compounds with promising biological activities were synthesized, indicating the therapeutic potential of such structures (Wanare, 2022). Another study synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, showcasing the antitumor and antibacterial potential of these compounds (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
properties
IUPAC Name |
2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS3/c25-16-15-12-8-4-5-9-13(12)28-17(15)21-18(20-16)27-10-14-22-23-19(26)24(14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,23,26)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMOSQCTTVFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=NNC(=S)N4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
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